molecular formula C18H17FN2O4S B2704071 Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887893-41-6

Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2704071
CAS No.: 887893-41-6
M. Wt: 376.4
InChI Key: FUKWMTIIPRFXOK-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a thienopyridine derivative characterized by:

  • A tetrahydrothieno[2,3-c]pyridine core.
  • A 3-fluorobenzamido group at position 2.
  • A methyl ester at position 3.
  • An acetyl group at position 4.

This compound belongs to a class of molecules synthesized via the Gewald reaction, a method widely used for constructing 2-aminothiophene derivatives (). Its structural features are tailored to modulate biological activity, solubility, and receptor binding.

Properties

IUPAC Name

methyl 6-acetyl-2-[(3-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c1-10(22)21-7-6-13-14(9-21)26-17(15(13)18(24)25-2)20-16(23)11-4-3-5-12(19)8-11/h3-5,8H,6-7,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKWMTIIPRFXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-c]pyridine ring system. This can be achieved through a variety of methods, including the use of sulfur-containing reagents and nitrogen sources under specific reaction conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Fluorobenzamido Group: This step involves the coupling of a fluorobenzamide derivative with the thieno[2,3-c]pyridine core. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification to Form the Carboxylate Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamido group, where the fluorine atom can be replaced with other substituents using nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic (hydrochloric acid, sulfuric acid) or basic (sodium hydroxide, potassium hydroxide) conditions.

Major Products Formed

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of alcohols, amines, or alkanes.

    Substitution: Replacement of the fluorine atom with other functional groups.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has shown promise in drug discovery due to its unique structure:

  • Potential Anticancer Activity : Research indicates that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxicity against breast cancer cells in vitro .
  • Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. Similar thieno[2,3-c]pyridine derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL .

Biological Studies

The compound can be utilized in biological studies to explore its interactions with macromolecules:

  • Enzyme Inhibition Studies : It may act as an inhibitor or modulator of specific enzymes by binding to their active sites or allosteric sites .
  • Receptor Binding Studies : The compound can serve as a ligand in studies examining receptor interactions and cellular signaling pathways .

Material Science

In addition to biological applications, this compound may find use in developing new materials with specific properties:

  • Polymers and Coatings : The compound's unique functional groups could be leveraged in creating advanced materials for coatings or other industrial applications .

Case Study 1: Antitumor Efficacy

A study evaluated a series of thieno[2,3-c]pyridine derivatives for their ability to inhibit tumor growth. Results indicated that compounds containing sulfonamide moieties exhibited significantly higher cytotoxicity against breast cancer cell lines compared to those without this modification .

Case Study 2: Antimicrobial Screening

Research involving synthesized thieno[2,3-c]pyridine derivatives revealed broad-spectrum antimicrobial activity for those containing both sulfonamide and benzamido groups. Disk diffusion methods confirmed efficacy against common pathogens .

Mechanism of Action

The mechanism of action of methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate depends on its specific interactions with molecular targets. These interactions can involve:

    Binding to Enzymes: The compound may act as an inhibitor or activator of specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

    Receptor Interactions: The compound may bind to specific receptors on the surface of cells, triggering signaling pathways that lead to various cellular responses.

    DNA Interactions: The compound may intercalate into DNA or bind to specific DNA sequences, affecting gene expression and cellular function.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include substitutions at positions 2 (amide/urea groups) and 6 (alkyl/acyl groups), as well as ester groups (methyl vs. ethyl). Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Thienopyridine Derivatives
Compound Name Position 2 Substituent Position 6 Substituent Ester Group Key Biological Activity
Target Compound 3-Fluorobenzamido Acetyl Methyl Under investigation
Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-... (3e, ) 3,4,5-Trimethoxyphenylamino Acetyl Methyl Antitubulin agent (IC₅₀ = 0.12 µM)
Ethyl 6-ethyl-2-(perfluorobenzamido)-... () Perfluorobenzamido Ethyl Ethyl Antitubercular (MIC = 0.23 µM)
Ethyl 2-amino-6-benzyl-... (4a, ) Amino Benzyl Ethyl Cytotoxicity (IC₅₀ = 8.2 µM)
Methyl 6-ethyl-2-(3-(trifluoromethyl)benzamido)-... () 3-Trifluoromethylbenzamido Ethyl Methyl Adenosine A1 receptor modulation
Ethyl 6-ethyl-2-(3-phenylureido)-... (8a, ) 3-Phenylureido Ethyl Ethyl Antiarrhythmic activity
Key Observations:

Position 2 Modifications: The 3-fluorobenzamido group in the target compound balances electron-withdrawing effects (enhancing metabolic stability) and moderate lipophilicity, contrasting with the polar 3,4,5-trimethoxyphenylamino group in 3e (). Ureido groups () introduce hydrogen-bonding capacity, which may improve receptor interactions.

Position 6 and Ester Effects :

  • Acetyl at position 6 (target compound) provides steric bulk and moderate lipophilicity, whereas ethyl or benzyl groups () increase hydrophobicity, affecting membrane permeability.
  • Methyl esters (target compound, ) are metabolically labile compared to ethyl esters (), which may prolong half-life in vivo.

Biological Activity

Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the compound's synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through various methods involving the modification of tetrahydrothieno[2,3-c]pyridine derivatives. The synthesis typically involves the introduction of an acetyl group and a fluorobenzamide moiety to enhance its biological properties. Research has shown that derivatives of this compound can be synthesized using C-C cross-coupling methods, which have proven effective in creating potent antitumor agents .

Antitumor Activity

This compound has demonstrated significant antitumor activity in various studies. Notably:

  • Cell Line Studies : In vitro studies on triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468 revealed that certain derivatives of this compound inhibited cell growth with a GI50 concentration around 13 µM. These compounds exhibited selective toxicity towards cancer cells while sparing non-tumorigenic cells like MCF-12A .
  • Mechanism of Action : The mechanism underlying its antitumor effects appears to involve cell cycle arrest. Specifically, treatment with the compound increased the proportion of cells in the G0/G1 phase and decreased those in the S phase, suggesting a disruption in cell cycle progression without significant induction of apoptosis .

Cytotoxicity and Selectivity

The selectivity of this compound is noteworthy:

CompoundCell LineGI50 (µM)Effect on Non-Tumorigenic Cells
2eMDA-MB-23113Minimal effect
2fMDA-MB-468TBDMinimal effect
2hMCF-12A>100No significant inhibition

This selectivity is crucial for reducing potential side effects in therapeutic applications.

Case Studies

  • In Vivo Models : In ovo chorioallantoic membrane (CAM) assays indicated that this compound significantly reduced tumor size in vivo. This suggests that the compound may have translational potential for cancer therapy .
  • Mechanistic Insights : Flow cytometry analysis revealed that while doxorubicin led to significant changes in cell cycle phases indicative of apoptosis, this compound did not significantly alter apoptotic markers such as PARP or caspase-3 levels. This indicates a unique mechanism of action distinct from traditional chemotherapeutics .

Q & A

Q. What synthetic routes are recommended for preparing Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the tetrahydrothieno[2,3-c]pyridine core. Key steps include:
  • Amide Coupling : Reacting 3-fluorobenzoic acid derivatives with the amine group on the pyridine ring using coupling agents like HATU or DCC/HOBt to form the benzamido moiety. This method is analogous to procedures used for ethyl aroylacetate derivatives .
  • Acetylation : Introducing the acetyl group at the 6-position via nucleophilic substitution or ketone formation under anhydrous conditions (e.g., acetic anhydride in dichloromethane).
  • Cyclization : Optimizing solvent systems (e.g., acetic acid/acetic anhydride mixtures) and reflux times (2–12 hours) to achieve high-purity products, as demonstrated in thiazolo-pyrimidine syntheses .
  • Yield Optimization : Pilot reactions suggest yields of ~60–70% for analogous amidation and cyclization steps .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions and stereochemistry. For example, the 3-fluorobenzamido group exhibits distinct aromatic proton splitting patterns (δ 7.2–8.1 ppm) and 19F^{19} \text{F}-NMR signals (~-110 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H]+^+ for C20_{20}H20_{20}FN2_{2}O4_{4}S: 409.11).
  • X-ray Crystallography : Resolve ambiguities in tautomerism or regiochemistry, as applied to structurally related tetrahydrothieno-pyridine derivatives .

Q. What are the solubility properties and recommended storage conditions?

  • Methodological Answer :
  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). Pre-saturation studies in ethanol/water mixtures are advised for biological assays.
  • Storage : Store at –20°C under inert gas (N2_2/Ar) to prevent hydrolysis of the ester and acetyl groups. Safety data for related compounds recommend avoiding exposure to heat and moisture .

Advanced Research Questions

Q. How can researchers optimize the yield of the benzamido group introduction during synthesis?

  • Methodological Answer :
  • Coupling Agent Selection : Compare HATU (yields ~75–85%) vs. DCC (yields ~60–70%) for amide bond formation. HATU minimizes racemization and side reactions in sterically hindered environments .
  • Solvent and Temperature : Use anhydrous DMF at 0–5°C for slow coupling kinetics, reducing byproduct formation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .
  • Monitoring : Track reaction progress via TLC (Rf_f ~0.3 in 1:1 ethyl acetate/hexane) or in-situ IR for carbonyl stretching (~1650–1700 cm1^{-1}) .

Q. What strategies resolve discrepancies in NMR data for this compound?

  • Methodological Answer :
  • Dynamic Effects : For split signals in 1H^1 \text{H}-NMR (e.g., NH or acetyl protons), perform variable-temperature NMR (VT-NMR) to identify tautomeric equilibria or rotational barriers .
  • X-ray Validation : Resolve ambiguities in substituent positioning by comparing experimental NMR shifts with computationally predicted (DFT) or crystallographically confirmed structures .
  • Deuteration Studies : Exchange labile protons (e.g., NH) with D2_2O to confirm signal assignments .

Q. How to design in vitro assays to evaluate its kinase inhibitory activity?

  • Methodological Answer :
  • Target Selection : Prioritize kinases with structural homology to targets of related bicyclic compounds (e.g., PI3Kα, EGFR) .
  • Assay Protocol : Use ATP-competitive inhibition assays with recombinant kinases. Example parameters:
  • ATP Concentration : 10 µM (near Km_m) to detect competitive binding.
  • Incubation Time : 60 minutes at 37°C.
  • Detection : Luminescence-based ADP-Glo™ or fluorescence polarization .
  • Controls : Include staurosporine (broad-spectrum inhibitor) and DMSO vehicle controls.

Q. What approaches study metabolic stability in hepatic microsomes?

  • Methodological Answer :
  • Incubation Setup : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration system in PBS (pH 7.4).
  • Sampling Intervals : Collect aliquots at 0, 5, 15, 30, and 60 minutes.
  • Analytical Method : Quantify parent compound degradation via LC-MS/MS (MRM transitions for [M+H]+^+).
  • Data Analysis : Calculate half-life (t1/2_{1/2}) using first-order kinetics. Compare with verapamil (high-clearance control) .

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